2-Azabicyclo[4.1.0]heptane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-azabicyclo[4.1.0]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-5-4-6(5)7-3-1/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLNAEPKTRCSRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Azabicyclo 4.1.0 Heptane and Its Derivatives
Cyclopropanation Strategies
Cyclopropanation, the formation of a cyclopropane (B1198618) ring, is a key strategy for synthesizing the 2-azabicyclo[4.1.0]heptane framework. This can be achieved through both intramolecular and intermolecular approaches, utilizing a variety of reagents and catalysts.
Intramolecular Cyclopropanation Approaches
Intramolecular cyclopropanation involves the formation of the cyclopropane ring from a precursor molecule containing both the alkene and the carbene or carbene equivalent. This approach offers advantages in terms of regioselectivity and stereocontrol.
A sustainable and straightforward methodology for the synthesis of functionalized azabicyclo[4.1.0]heptane-2,4,5-triones has been developed through a transition-metal-free oxidative cyclopropanation of aza-1,6-enynes. researchgate.netrsc.orgrsc.org This reaction proceeds via a radical cascade mechanism, forming four bonds in a single step under mild conditions. rsc.orgrsc.org The process is initiated by the generation of a hydroxyl radical which attacks the alkyne of the aza-1,6-enyne substrate. rsc.org This is followed by a series of radical attacks on the alkene moieties, leading to the formation of the bicyclic product. rsc.org This method is notable for its operational simplicity, absence of metal catalysts, rapid reaction times, and broad substrate scope, tolerating both electron-rich and electron-deficient substituents. rsc.orgrsc.org
Table 1: Examples of Transition-Metal-Free Oxidative Cyclopropanation of Aza-1,6-Enynes
| Substrate | Product | Yield (%) |
| 1n (containing 2,6-diethyl group) | 2n | 76 |
| 1o (containing 1,3-dioxole (B15492876) group) | 2o | 80 |
| 1p (containing biphenyl (B1667301) group) | 2p | 60 |
| 1q (derived from benzocaine) | 2q | 70 |
Data sourced from rsc.org
While not directly forming the this compound core, metal-catalyzed reactions are crucial in synthesizing related bicyclic structures. For instance, gold(I) catalysis can be employed in the reaction of 1,3-disubstituted cyclopropenes. The cyclopropene (B1174273) ring opens to form a vinyl carbene, which then cyclopropanates a proximal double bond of an allene (B1206475) to yield 3-azabicyclo[4.1.0]heptanes. acs.org
The stereoselective cyclopropanation of unsaturated δ-lactams represents another effective route to this compound derivatives. researchgate.net This method often utilizes the decomposition of diazo compounds catalyzed by metal complexes to generate a carbene, which then undergoes an intramolecular reaction with the double bond of the lactam. researchgate.net An iron-based biocatalytic strategy has also been developed for the asymmetric synthesis of fused cyclopropane-γ-lactams. nih.gov This chemoenzymatic approach allows for the efficient construction of chiral cyclopropane-γ-lactams, which are valuable building blocks in medicinal chemistry. nih.gov
The Corey-Chaykovsky reaction is a well-established method for the synthesis of cyclopropanes, epoxides, and aziridines. wikipedia.org This reaction involves the use of sulfur ylides to add a methylene (B1212753) group to an electron-deficient double bond. wikipedia.orgnih.gov In the context of azabicyclo[n.1.0]alkane synthesis, this reaction can be applied to cyclic enamines or α,β-unsaturated lactams to construct the cyclopropane ring. researchgate.netyoutube.com For example, the cyclopropanation of 2,5-dihydropyrrole derivatives can lead to the 3-azabicyclo[3.1.0]hexane scaffold. researchgate.net The reaction mechanism involves the nucleophilic addition of the ylide to the double bond, followed by an intramolecular displacement of the sulfonium (B1226848) group to form the three-membered ring. wikipedia.orgyoutube.com
Dihalocyclopropanation Reactions
Dihalocyclopropanation involves the addition of a dihalocarbene to an alkene. This method is particularly useful for introducing gem-dihalogenated cyclopropane rings into molecules. A series of 7,7-dihalo-2-azabicyclo[4.1.0]heptane compounds have been prepared by reacting dihalocarbene species with N-Boc-1,2,3,4-tetrahydropyridines. scispace.com The dihalocarbene can be generated from a haloform and a base, often under phase-transfer conditions. thieme-connect.de These dihalogenated bicyclic compounds can serve as versatile intermediates for further transformations, such as ring-expansion reactions. scispace.com
Carbene-Mediated Cyclopropanation
Carbene-mediated cyclopropanation is a widely used strategy for the synthesis of cyclopropane-containing molecules, including this compound derivatives. This method involves the reaction of a carbene, a neutral divalent carbon species, with an alkene to form a cyclopropane ring.
Alpha-diazo compounds are common precursors for the generation of carbenes, which can then undergo cyclopropanation reactions with alkenes. rsc.org In the context of this compound synthesis, this approach would involve the reaction of a suitable five-membered nitrogen-containing alkene with an alpha-diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. rsc.org The catalyst facilitates the decomposition of the diazo compound to generate a metal-carbene intermediate, which then reacts with the alkene to form the cyclopropane ring. rsc.org
While direct examples of this specific reaction for the synthesis of the parent this compound are not detailed in the provided search results, the general principle of using alpha-diazo compounds for cyclopropanation is a well-established and powerful synthetic tool. rsc.org The choice of catalyst and the electronic nature of the diazo compound can influence the stereoselectivity of the reaction. nih.gov For instance, dirhodium tetracarboxylate catalysts are often employed for such transformations. nih.gov
| Alkene | Diazo Compound | Catalyst | Product | Reference |
| N-Boc-2,5-dihydro-1H-pyrrole | Ethyl diazoacetate | Rh₂(esp)₂ | 3-Azabicyclo[3.1.0]hexane-6-carboxylate | nih.gov |
This table illustrates a related reaction, as a direct example for this compound was not available in the search results.
Ring Closure and Cyclization Reactions
Ring closure and cyclization reactions provide an alternative and versatile route to the this compound scaffold. These methods typically involve the formation of the aziridine (B145994) ring from an acyclic or a larger cyclic precursor through an intramolecular reaction.
The formation of the this compound ring system can be achieved through an intramolecular nucleophilic attack of a nitrogen atom on a carbon bearing a leaving group. This strategy often involves the generation of a bicyclic aziridinium (B1262131) ion as a key intermediate. nih.govjove.comnih.gov For example, 2-(4-tosyloxybutyl)aziridine can undergo intramolecular cyclization to form 1-azoniabicyclo[4.1.0]heptane tosylate. nih.govjove.comnih.gov This bicyclic aziridinium ion is a stable intermediate that can be isolated and subsequently used in further reactions. nih.govjove.comresearchgate.net
The generation of the bicyclic aziridinium ion is typically achieved by treating a precursor, such as 2-(4-hydroxybutyl)aziridine, with an activating agent like p-toluenesulfonic anhydride (B1165640) to introduce a good leaving group on the side chain. nih.govjove.com The subsequent internal nucleophilic attack by the aziridine nitrogen atom displaces the leaving group, leading to the formation of the fused bicyclic system. nih.govjove.comnih.gov
| Precursor | Activating Agent | Intermediate | Reference |
| 2-(4-Hydroxybutyl)aziridine | p-Toluenesulfonic anhydride | 1-Azoniabicyclo[4.1.0]heptane tosylate | nih.govjove.com |
The cyclization of aminoalcohols is a classical and efficient method for the synthesis of aziridines, which can be adapted for the preparation of this compound. The Wenker synthesis, a well-known method for aziridine formation, involves the conversion of a vicinal amino alcohol to its corresponding sulfate (B86663) ester, followed by cyclization under basic conditions. thieme-connect.com This method has been successfully applied to the synthesis of 7-azabicyclo[4.1.0]heptane. thieme-connect.com
The process begins with the reaction of the amino alcohol with chlorosulfonic acid to form the amino alcohol hydrogen sulfate. thieme-connect.com This intermediate is then treated with a base, such as sodium hydroxide (B78521) or sodium carbonate, to promote an intramolecular nucleophilic substitution, where the amino group displaces the sulfate group, leading to the formation of the aziridine ring. thieme-connect.com
| Amino Alcohol | Reagent | Product | Reference |
| (Not specified for this compound) | 1. ClSO₃H, 2. Base | 7-Azabicyclo[4.1.0]heptane | thieme-connect.com |
This table provides a general representation of the Wenker synthesis for a related isomer, as a specific example for this compound was not available in the search results.
Photochemical reactions of pyridinium (B92312) salts offer a unique approach to the synthesis of bicyclic aziridine derivatives. The photoirradiation of N-methyl pyridinium chlorides in a basic aqueous solution can lead to the formation of exo-6-methylazabicyclo[3.1.0]hex-3-en-2-ols with high stereoselectivity. researchgate.net While this example leads to a different bicyclic system, the underlying principle of photochemical rearrangement of pyridinium salts could potentially be applied to the synthesis of this compound derivatives.
The mechanism of this transformation is thought to involve the photoisomerization of the pyridinium salt to a bicyclic valence isomer, which then undergoes further reactions in the presence of a nucleophile to form the final product. researchgate.net This method provides access to complex molecular architectures that may be difficult to obtain through traditional thermal reactions. researchgate.net
| Starting Material | Conditions | Product | Reference |
| N-Methyl pyridinium chloride | Photoirradiation, basic aqueous solution | exo-6-Methylazabicyclo[3.1.0]hex-3-en-2-ol | researchgate.net |
This table illustrates a related photochemical transformation, as a direct example for the synthesis of this compound was not available in the search results.
Gold-Catalyzed Enyne Cycloisomerization for Related Azabicyclic Systems
Gold catalysis has emerged as a powerful tool in organic synthesis, particularly for the cycloisomerization of enynes. While direct gold-catalyzed cycloisomerization to form the this compound core is not extensively documented, the methodology has been successfully applied to the synthesis of a variety of related azabicyclic systems. These reactions typically proceed through the activation of the alkyne moiety by a cationic gold(I) catalyst, followed by nucleophilic attack of the tethered alkene.
The versatility of gold catalysts, such as (Ph3PAu)3O]BF4, allows for the rearrangement of 1,5-allenynes to produce cross-conjugated trienes, showcasing the ability of gold to catalyze complex cyclization cascades. nih.gov The mechanism of these transformations is often proposed to occur without a change in the formal oxidation state of the gold catalyst. nih.gov For nitrogen-containing enynes, this strategy can be harnessed to construct various fused and bridged heterocyclic scaffolds.
In a study on the gold(I)-catalyzed cycloisomerization of 1,6-diyne esters, researchers found that the reaction pathway could be controlled to produce 2,3-disubstituted 3-pyrrolines. monash.edu This deacylative cycloisomerization was achieved using a AuCl(t-Bu3P) and AgOTf catalyst system, affording the products in yields up to 88%. monash.edu While this does not directly yield a bicyclo[4.1.0] system, it demonstrates the utility of gold catalysis in forming nitrogen-containing rings from acyclic precursors.
Further research has shown that ligand control can influence the preferential activation of the alkene over the allene in enyne esters, leading to the formation of dihydroquinoline and dihydrobenzopyran structures. rsc.org This highlights the tunability of gold-catalyzed reactions, which could potentially be adapted for the synthesis of specific azabicyclic frameworks. The general approach involves the generation of a gold-activated intermediate that undergoes a cyclization cascade, ultimately leading to the desired polycyclic product.
A generalized scheme for the gold-catalyzed cycloisomerization of a nitrogen-tethered 1,6-enyne that could conceptually lead to an azabicyclic system is presented below. The reaction is initiated by the π-activation of the alkyne by the gold catalyst, followed by an intramolecular attack of the alkene. The resulting carbocationic intermediate can then undergo various rearrangements or quenching steps to afford the final product.
Table 1: Examples of Gold-Catalyzed Cycloisomerization of Enynes
| Catalyst System | Substrate Type | Product Type | Yield (%) |
| [(Ph3PAu)3O]BF4 | 1,5-Allenyne | Cross-conjugated triene | up to 88% nih.gov |
| AuCl(t-Bu3P)/AgOTf | 1,6-Diyne ester | 2,3-Disubstituted 3-pyrroline | up to 88% monash.edu |
| Ligand-controlled Au(I) | 1,7-Enyne ester | Dihydroquinoline | Moderate to Excellent rsc.org |
Multi-Component Reactions for Azabicyclo[4.1.0]heptane Construction
Multi-component reactions (MCRs) offer an efficient approach to complex molecules from simple starting materials in a single synthetic operation. While there is a lack of MCRs that directly construct the this compound core, related methodologies, such as reductive amination protocols, can be employed to functionalize cyclopropane-containing precursors in a multi-component fashion.
Reductive amination is a cornerstone of amine synthesis. Recently, a sustainable three-component reductive amination protocol has been developed for the chemoselective coupling of optically active, functionally rich donor-acceptor carbonyl-cyclopropanes with various amines. nih.gov This method utilizes diphenyl phosphate (B84403) as an organocatalyst and a Hantzsch ester as the hydride source. nih.gov A key advantage of this protocol is the preservation of the cyclopropane ring without epimerization or ring-opening, generating mono-N-alkylation products. nih.gov
The reaction proceeds by mixing the cyclopropane carboxaldehyde, an amine, and the Hantzsch ester in the presence of the catalyst. This approach has been shown to be effective for a wide range of amines, including aromatic, aliphatic, and heterocyclic amines, affording the corresponding cyclopropylamines in good to excellent yields.
Table 2: Three-Component Reductive Amination of Cyclopropane Carboxaldehydes
| Amine | Product Yield (%) |
| Aniline | 95 nih.gov |
| 4-Fluoroaniline | 92 nih.gov |
| Benzylamine | 89 nih.gov |
| Pyrrolidine (B122466) | 85 nih.gov |
| Morpholine | 90 nih.gov |
Conditions: Cyclopropane carboxaldehyde, amine (1.2 equiv.), Hantzsch ester (1.5 equiv.), diphenyl phosphate (10 mol%), solvent, rt. nih.gov
In the context of the this compound system, the behavior of deprotected halogenated secondary cyclopropylamines under reductive amination conditions has been investigated. rsc.orgscispace.com For instance, the reaction of 7,7-dihalo-2-azabicyclo[4.1.0]heptane derivatives with aldehydes or ketones under reductive amination conditions often triggers the cleavage of the cyclopropane ring, leading to the formation of ring-expanded products such as functionalized azepanes and piperidines. rsc.orgscispace.com This reactivity highlights the influence of substituents on the stability and reaction pathway of the this compound core.
Chemical Reactivity and Mechanistic Pathways of 2 Azabicyclo 4.1.0 Heptane
Ring Opening Reactions
Ring-opening reactions are the most characteristic transformations of the 2-azabicyclo[4.1.0]heptane system. These reactions proceed through various mechanistic pathways, influenced by factors such as the nature of the attacking reagent, the substitution pattern on the bicyclic core, and the reaction conditions. The relief of the approximately 27 kcal/mol of ring strain energy is a key driver for these processes. acs.org
Nucleophilic Ring Opening
The cleavage of the aziridine (B145994) C-N bonds by nucleophiles is a cornerstone of this compound chemistry. The reaction can be initiated by direct acid catalysis or proceed via the formation of a highly reactive bicyclic aziridinium (B1262131) ion intermediate.
Direct acid-catalyzed ring-opening provides a straightforward method to access trans-functionalized cyclohexylamine (B46788) derivatives. The reaction begins with the protonation of the aziridine nitrogen, which activates the ring for nucleophilic attack. This process occurs via an S(_N)2 mechanism, resulting in an inversion of stereochemistry at the carbon atom being attacked. acs.org
For instance, the hydrolysis of cyclohexenimine (7-azabicyclo[4.1.0]heptane) in the presence of dilute perchloric acid yields trans-2-aminocyclohexanol. The reaction involves the formation of an immonium ion, which is then attacked by water at one of the bridge carbon atoms. acs.org Similarly, treatment with dry hydrogen chloride in ether leads to the corresponding trans-2-chlorocyclohexylamine, also through a mechanism involving inversion of configuration. acs.org
| Acid Reagent | Nucleophile | Product | Stereochemistry | Reference |
|---|---|---|---|---|
| Perchloric Acid (dilute) | H₂O | trans-2-Aminocyclohexanol | Inversion | acs.org |
| Hydrogen Chloride (dry) | Cl⁻ | trans-2-Chlorocyclohexylamine | Inversion | acs.org |
A versatile and widely studied pathway for the ring-opening of this compound systems involves the formation of a bicyclic aziridinium ion intermediate, specifically the 1-azoniabicyclo[4.1.0]heptane cation. jove.comresearchgate.net This reactive intermediate is typically generated in situ from a precursor, such as 2-(4-tosyloxybutyl)aziridine, through intramolecular cyclization where the aziridine nitrogen displaces a leaving group. jove.com
Once formed, the strained aziridinium ion is highly susceptible to nucleophilic attack. The regioselectivity of this attack—whether it occurs at the bridge carbon or the bridgehead carbon—is highly dependent on the nature of the nucleophile. researchgate.netmdpi.com This nucleophile-dependent regioselectivity allows for the controlled synthesis of either substituted piperidines or azepanes. jove.comresearchgate.net
Attack at the Bridge Carbon: Nucleophiles such as acetate (B1210297) and cyanide tend to attack the bridge carbon, leading to the formation of 2-substituted piperidine (B6355638) derivatives. mdpi.comugent.be This pathway is often favored under kinetic control for certain nucleophiles. ugent.be
Attack at the Bridgehead Carbon: Halides and other nucleophiles may attack the bridgehead carbon, resulting in the formation of 3-substituted azepane derivatives. This pathway is often under thermodynamic control. mdpi.comugent.be
This strategy has proven effective for the asymmetric synthesis of biologically important natural products like fagomines and balanol (B57124). jove.comresearchgate.net
| Nucleophile Source | Predominant Site of Attack | Resulting Ring System | Reference |
|---|---|---|---|
| Acetate (e.g., TBAF/AcOH) | Bridge Carbon | Piperidine | mdpi.comugent.be |
| Cyanide (e.g., KCN) | Bridge Carbon | Piperidine | ugent.be |
| Azide (e.g., NaN₃) | Bridge & Bridgehead | Piperidine & Azepane | jove.com |
| Bromide (e.g., MgBr₂) | Bridgehead Carbon | Azepane | mdpi.comarkat-usa.org |
| Iodide (e.g., NaI) | Bridgehead Carbon | Azepane | mdpi.com |
Halide ions (Cl⁻, Br⁻, I⁻) are effective nucleophiles for the ring-opening of this compound systems, typically via the aziridinium ion intermediate. These reactions are highly stereoselective, proceeding with a clean inversion of configuration at the center of attack, consistent with an S(_N)2 mechanism. acs.orgrsc.org
Computational studies using DFT have supported the stereospecific nature of the ring-opening by halides. rsc.org Research has shown a distinct regiochemical preference, with larger halides like bromide and iodide preferentially attacking the bridgehead carbon of the 1-azoniabicyclo[4.1.0]heptane intermediate. mdpi.com This regioselectivity leads to the formation of 3-haloazepane derivatives. In contrast, the direct ring-opening of the parent imine with hydrogen chloride results in the trans-2-chlorocyclohexylamine, indicating attack at a bridge carbon. acs.org
The reaction of this compound-derived aziridinium ions with carbon nucleophiles, particularly organometallic reagents, provides a powerful method for C-C bond formation. frontiersin.org While "hard" nucleophiles like Grignard reagents (e.g., n-PrMgBr) are often ineffective on their own, their reactivity can be modulated by the addition of copper(I) salts, such as CuI. frontiersin.orgnih.gov
The in situ generation of softer organocopper reagents (Gilman reagents) facilitates a highly regioselective and stereospecific alkylative ring-opening. frontiersin.orgresearchgate.net The nucleophilic attack occurs preferentially at the bridge carbon (C2) of the aziridinium ion, leading almost exclusively to 2-alkylsubstituted piperidines. frontiersin.orgnih.gov This method has been successfully applied to the efficient synthesis of alkaloids such as (+)-conine and (+)-epiquinamide. frontiersin.org
| Organometallic Precursor | Copper Source | Product Type | Reference |
|---|---|---|---|
| n-PrMgBr | CuI | 2-Propylpiperidine | frontiersin.org |
| MeMgBr | CuI | 2-Methylpiperidine | frontiersin.org |
| i-BuMgBr | CuI | 2-Isobutylpiperidine | frontiersin.org |
| PhMgBr | CuI | 2-Phenylpiperidine | frontiersin.org |
| CyclopentylMgBr | CuI | 2-Cyclopentylpiperidine | frontiersin.org |
Ring Expansion Reactions
Ring expansion reactions transform the fused 6-3 bicyclic system of this compound into larger heterocyclic structures, most commonly seven-membered azepane derivatives. These transformations are synthetically valuable for accessing otherwise difficult-to-prepare medium-sized rings.
One major pathway to ring expansion is the nucleophile-induced opening of the 1-azoniabicyclo[4.1.0]heptane intermediate at the bridgehead position, as detailed in section 3.1.1.2. jove.comresearchgate.net
Another significant class of ring expansions involves derivatives such as 7,7-dihalo-2-azabicyclo[4.1.0]heptanes. These compounds, prepared by the reaction of dihalocarbene with tetrahydropyridines, undergo thermal or base-mediated ring expansion. semanticscholar.orgscispace.com This process typically involves the cleavage of the cyclopropane (B1198618) ring to generate an allyl cation intermediate, which then rearranges to form halogenated 2,3-dihydro-1H-azepines in good yields. semanticscholar.orgscispace.comrsc.org
Furthermore, photochemical approaches have been developed for the synthesis of this compound scaffolds, and these products can subsequently undergo ring expansion reactions. For example, treatment with hydrazine (B178648) can convert photochemically-prepared azabicyclo[4.1.0]heptanes into valuable seven-membered heterocyclic frameworks. nih.govscispace.comrsc.org
Aziridine Ring Expansion to Larger Heterocycles (e.g., Piperidines, Azepanes)
The high ring strain of the aziridine moiety in the this compound system makes it susceptible to ring-opening reactions, which can be harnessed to synthesize larger, more complex nitrogen-containing heterocycles like piperidines and azepanes. nih.govnih.gov This transformation is often initiated by the formation of a bicyclic aziridinium ion, which is then attacked by a nucleophile. nih.govnih.gov The regioselectivity of the nucleophilic attack determines the structure of the resulting product.
The process can be initiated by generating a stable 1-azoniabicyclo[4.1.0]heptane tosylate intermediate. nih.gov This intermediate can then undergo selective ring-opening through nucleophilic attack at either the bridge or the bridgehead carbon atom. nih.govnih.gov Attack at the bridge carbon leads to the formation of a piperidine ring, while attack at the bridgehead carbon results in an azepane ring. nih.govnih.gov This strategy has been successfully employed in the synthesis of various biologically active natural products containing these heterocyclic motifs. nih.gov
Furthermore, derivatives such as 7,7-dihalo-2-azabicyclo[4.1.0]heptane compounds can be used as precursors for functionalized azepanes and piperidines. rsc.org The process involves reductive amination conditions that trigger the cleavage of the cyclopropane ring, leading to the formation of these ring-expanded products. rsc.orgscispace.com The strained aziridine moiety in 1-azabicyclo[4.1.0]heptane derivatives can undergo stereoselective ring-opening by reagents like magnesium halides to yield chiral piperidine esters. arkat-usa.org
Ring Expansion of Azabicyclo[4.1.0]heptane Derivatives| Precursor | Reaction Condition | Major Product Type | Reference |
|---|---|---|---|
| 1-Azoniabicyclo[4.1.0]heptane tosylate | Nucleophilic attack at bridge carbon | Piperidine | nih.govnih.gov |
| 1-Azoniabicyclo[4.1.0]heptane tosylate | Nucleophilic attack at bridgehead carbon | Azepane | nih.govnih.gov |
| 7,7-Dihalo-2-azabicyclo[4.1.0]heptanes | Reductive amination | Piperidine / Azepane | rsc.orgscispace.com |
| 1-Azabicyclo[4.1.0]heptane derivative | Magnesium bromide | Chiral Piperidine Ester | arkat-usa.org |
Concerted Electrocyclic Cyclopropane Cleavage
The cleavage of the cyclopropane ring in bicyclo[4.1.0]heptane systems can proceed through a concerted 2π-electrocyclic ring-opening mechanism. uni-regensburg.de This process is disrotatory, and the direction of the ring-opening is dictated by the stereochemistry of the substituents on the cyclopropane ring. uni-regensburg.de For instance, the reaction of bicyclo[4.1.0]heptane with hydrogen chloride in the vapor phase or in a two-phase system with concentrated hydrochloric acid leads to cleavage of the three-membered ring. researchwithrutgers.com The resulting products include mixtures of six- and seven-membered olefins and chlorides. researchwithrutgers.com The formation of these products is explained by transition states that involve the relief of ring strain. researchwithrutgers.com
Functionalization and Derivatization Reactions
The this compound scaffold can be chemically modified through various functionalization and derivatization reactions, including oxidation, reduction, and nucleophilic substitution.
Oxidation Reactions (e.g., to Azabicyclo[4.1.0]heptane-2,4,5-triones)
A notable oxidation reaction involves the oxidative cyclopropanation of aza-1,6-enynes, which provides a direct, transition-metal-free route to synthesize functionalized azabicyclo[4.1.0]heptane-2,4,5-triones. rsc.orgresearchgate.net This methodology is advantageous due to its operational simplicity, rapid reaction times, and compatibility with a diverse range of functional groups. rsc.org The reaction proceeds under mild conditions and involves the formation of four new bonds in a single step. rsc.orgresearchgate.net
Reduction Reactions of Substituted Derivatives
Substituted derivatives of this compound can undergo reduction reactions. For example, 3-benzyl-2-oxo-3-azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester can be reduced using lithium aluminum hydride to yield 3-benzyl-7-hydroxymethyl-3-azabicyclo[4.1.0]heptane. google.com Similarly, the ketone functionality in other derivatives can be reduced to an alcohol. uni-regensburg.de
Nucleophilic Substitution of Halogenated Azabicyclo[4.1.0]heptanes
Halogenated derivatives of this compound are valuable intermediates for synthesizing functionalized piperidines and azepanes. rsc.orgresearchgate.net A series of 7,7-dihalo-2-azabicyclo[4.1.0]heptane compounds can be prepared via the reaction of dihalocarbene species with N-Boc-1,2,3,4-tetrahydropyridines. rsc.orgresearchgate.net Monochloro derivatives can also be synthesized through a chlorine-to-lithium exchange reaction. rsc.orgresearchgate.net These halogenated compounds can then undergo transformations, such as reductive amination, which triggers cyclopropane ring cleavage and leads to ring-expanded products. rsc.orgresearchgate.net
Rearrangement Reactions
The strained ring system of 2-Azabicyclo[4.1.0]hepta-2,4,6-triene, an unsaturated analog, makes it prone to rearrangement reactions. smolecule.com While specific rearrangement pathways for the saturated this compound are less detailed in the provided context, the inherent strain in the bicyclic system suggests a propensity for such transformations under appropriate thermal or catalytic conditions.
Strain-Release Driven Skeletal Rearrangements
The significant ring strain within the cyclopropane moiety of the this compound system is a powerful thermodynamic driving force for skeletal rearrangements. These reactions proceed through the cleavage of one of the C-C bonds of the cyclopropane ring, leading to the formation of a less strained, and therefore more stable, molecular framework. The course of these rearrangements is often influenced by the nature of the substituents on the bicyclic core, as well as the reaction conditions employed, such as the presence of acid or metal catalysts.
One common mechanistic pathway involves the protonation or activation of a functional group, such as a carbonyl or imino group, attached to the cyclopropane ring. This activation facilitates the opening of the three-membered ring to generate a carbocationic intermediate. Subsequent bond migration and cyclization events then lead to the rearranged product. For instance, in reactions analogous to the Cloke-Wilson rearrangement, a this compound derivative bearing a carbonyl group on the cyclopropane ring can undergo acid-catalyzed rearrangement to furnish a dihydropyrrole derivative. This transformation is driven by the release of ring strain, which compensates for the energy required to break the C-C bond of the cyclopropane.
Under thermal or photochemical conditions, this compound derivatives can also undergo skeletal rearrangements. These reactions may proceed through concerted or radical pathways, depending on the specific substrate and reaction conditions. The regioselectivity of the cyclopropane ring opening is a critical aspect of these rearrangements and is often dictated by the electronic and steric properties of the substituents.
The table below summarizes representative examples of strain-release driven skeletal rearrangements observed in bicyclo[4.1.0]heptane systems, which are analogous to the reactivity expected for the this compound scaffold.
| Starting Material (Analogous) | Conditions | Rearranged Product | Driving Force |
| Bicyclo[4.1.0]heptan-2-one | Acid catalysis | Cyclohex-2-enecarbaldehyde | Ring strain release |
| 7,7-Dihalobicyclo[4.1.0]heptane | Thermal | Dihalocycloheptene derivatives | Ring strain release |
| Vinylbicyclo[4.1.0]heptane | Thermal | Cyclohepta-1,4-diene | Ring strain release |
Intramolecular Cyclopropyl (B3062369) Direct Alkenylation Cascade Reactions
A notable and synthetically valuable transformation of the this compound system is its participation in intramolecular cyclopropyl direct alkenylation cascade reactions. These reactions, often catalyzed by transition metals such as palladium, provide a powerful method for the construction of complex, polycyclic nitrogen-containing heterocycles. A key example of this is the Ugi/Palladium-catalyzed intramolecular cyclopropyl direct alkenylation cascade reaction. rsc.org
This cascade process typically begins with a multicomponent reaction, such as the Ugi reaction, to assemble a precursor containing the this compound moiety and a tethered alkenyl group. The subsequent palladium-catalyzed intramolecular cyclopropyl direct alkenylation proceeds through a series of steps:
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the C-X bond (where X is typically a halide) of the alkenyl tether, forming a palladium(II) intermediate.
Cyclopropane Ring Opening: The strained C-C bond of the cyclopropane ring coordinates to the palladium center. This is followed by the cleavage of the cyclopropane ring, which is driven by the release of ring strain. This step results in the formation of a seven-membered palladacycle.
Reductive Elimination: The final step involves the reductive elimination of the palladium(II) species, which forms a new C-C bond and regenerates the palladium(0) catalyst. This step completes the formation of the new polycyclic product.
This cascade reaction is highly valuable as it allows for the rapid construction of molecular complexity from relatively simple starting materials in a single synthetic operation. The products of these reactions are often scaffolds of interest in medicinal chemistry and natural product synthesis.
The table below provides a summary of the key aspects of the Ugi/Palladium-catalyzed intramolecular cyclopropyl direct alkenylation cascade reaction involving this compound derivatives. rsc.org
| Precursor Component | Catalyst System | Key Intermediate | Product Type |
| This compound derivative | Pd(OAc)2, PPh3 | Seven-membered palladacycle | Fused azacycles |
| Alkenyl halide | |||
| Isocyanide | |||
| Carboxylic acid |
Stereochemical Aspects and Enantioselective Synthesis of 2 Azabicyclo 4.1.0 Heptane Derivatives
Control of Diastereoselectivity in Cyclopropanation Reactions
The formation of the 2-azabicyclo[4.1.0]heptane skeleton is commonly achieved through the cyclopropanation of an unsaturated δ-lactam or a related precursor. The diastereoselectivity of this key step, which establishes the relative stereochemistry of the bicyclic system, is highly dependent on the reaction methodology and the steric and electronic properties of the substrate.
Metal-catalyzed decomposition of diazo compounds is a widely employed method for the cyclopropanation of unsaturated δ-lactams. The choice of catalyst and protecting groups on the nitrogen atom can significantly influence the stereochemical outcome. Similarly, photochemical approaches have been developed. For instance, the visible light-induced intramolecular [2+1]-cycloaddition of nucleophilic siloxy carbenes, generated from ortho-sulfonamido acyl silanes, produces a range of 2-azabicyclo[4.1.0]heptanes. This method is highly stereospecific, with the configuration of the alkene being retained in the cyclopropane (B1198618) product. The reactions often show a high degree of diastereoselectivity, typically favoring the formation of the exo-diastereoisomer. This selectivity is attributed to a concerted mechanism where the alkene approaches the carbene intermediate in a sterically favored orientation.
Another powerful method for cyclopropanation is the Simmons-Smith reaction and its variants. The cyclopropanation of N-substituted alkenes using organozinc carbenoids can be complicated by competing N-alkylation. However, the use of protecting groups on the nitrogen can mitigate this side reaction. The diastereoselectivity in these reactions is often directed by steric hindrance, with the cyclopropanating agent approaching from the less hindered face of the double bond.
Enantioselective Synthetic Approaches
Achieving high levels of enantioselectivity in the synthesis of this compound derivatives is a key objective for accessing chiral molecules with specific biological activities. Several strategies have been developed, primarily involving chiral catalysts, asymmetric methodologies, and specific cyclization reactions.
The cycloisomerization of 1,6-enynes provides an atom-economical route to bicyclo[4.1.0]heptene systems. The use of chiral transition metal catalysts in these reactions can induce high levels of enantioselectivity.
Gold Catalysis : Chiral cationic Gold(I) catalysts, such as those derived from (R)-4-MeO-3,5-(t-Bu)₂-MeOBIPHEP-(AuCl)₂, have been successfully employed in the asymmetric cycloisomerization of nitrogen-tethered 1,6-enynes. beilstein-journals.orgnih.govrsc.org These reactions, typically conducted in toluene, can afford functionalized 2-azabicyclo[4.1.0]heptene derivatives. However, the yields and enantiomeric excesses (ee) are often highly dependent on the substrate, with nitrogen-tethered enynes sometimes showing lower reactivity and selectivity compared to their oxygen-tethered counterparts. beilstein-journals.org
Ruthenium Catalysis : Chiral cyclopentadienylruthenium (CpRu) complexes featuring tethered chiral sulfoxide ligands have been developed for asymmetric redox bicycloisomerization reactions of 1,7-enynes. stanford.edu This methodology has proven effective for constructing [4.1.0] bicycles. The enantioselectivity is highly influenced by the steric bulk of the protecting group on the nitrogen atom, with bulky groups like 2,4,6-triisopropylbenzenesulfonyl (Tris) being essential for achieving high enantiomeric ratios. stanford.edu
| Catalyst Type | Chiral Ligand/Complex | Substrate Type | Product | Enantiomeric Excess (ee) |
| Gold(I) | (R)-4-MeO-3,5-(t-Bu)₂-MeOBIPHEP | Nitrogen-tethered 1,6-enynes | 2-Azabicyclo[4.1.0]heptene | Moderate |
| Ruthenium(II) | CpRu with tethered chiral sulfoxide | Nitrogen-tethered 1,7-enynes | This compound | Up to 98.5:1.5 er |
Directing the stereochemical outcome of the cyclopropanation step itself is a fundamental approach to enantioselective synthesis. This can be achieved through various catalytic systems.
Rhodium-Catalyzed Cyclopropanation : Chiral dirhodium(II) carboxamide catalysts are highly effective for enantioselective intramolecular cyclopropanations of N-homoallylic diazoacetamides. wiley-vch.deresearchgate.net These reactions proceed via a metal carbene intermediate, and the chiral ligands on the rhodium center effectively control the facial selectivity of the carbene addition to the double bond, leading to high enantiomeric excesses. wiley-vch.deacs.org
Cobalt-Based Metalloradical Catalysis : Co(II) complexes of D₂-symmetric chiral porphyrins have emerged as powerful catalysts for asymmetric cyclopropanation. nih.govnih.govnih.gov This system operates through a stepwise radical mechanism. It is highly effective for the cyclopropanation of a wide range of alkenes with in situ-generated diazo compounds, affording chiral cyclopropanes, including precursors to this compound, in high yields with excellent diastereoselectivity and enantioselectivity. nih.govnih.gov
Asymmetric Simmons-Smith Reaction : The classic Simmons-Smith reaction can be rendered enantioselective by using chiral additives or auxiliaries. chemtube3d.comwikipedia.orgnih.gov For substrates containing a directing group, such as an allylic alcohol, the cyclopropanation occurs with high diastereoselectivity. wiley-vch.de For unfunctionalized olefins, chiral ligands can be employed in stoichiometric or catalytic amounts to induce enantioselectivity in the formation of the cyclopropane ring. chemtube3d.comnih.gov
| Methodology | Catalyst/System | Substrate | Key Feature |
| Rhodium Catalysis | Chiral dirhodium(II) carboxamides | N-Homoallylic diazoacetamides | High enantioselectivity via chiral ligand control. |
| Metalloradical Catalysis | Co(II)-chiral porphyrin complexes | Alkenes + Diazo precursors | Stepwise radical mechanism; excellent diastereo- and enantioselectivity. |
| Simmons-Smith | Zinc carbenoid + Chiral ligand | Alkenes | Use of chiral additives to induce enantioselectivity. |
The palladium-catalyzed Asymmetric Heck bicyclization of enynes provides a powerful method for constructing conformationally restricted aza-bicyclic systems. ntu.edu.sgnih.gov This reaction proceeds with high enantioselectivity to yield medicinally valuable aza[4.1.0]bicycles. nih.govresearchgate.net The key step involves an intramolecular carbopalladation followed by reductive elimination or trapping of the organopalladium intermediate. The use of chiral phosphine ligands, such as (S,S)-Norphos, is crucial for achieving high levels of asymmetric induction. researchgate.net This approach allows for the efficient generation of optically active 5/3- and 6/3-fused aza-bicyclic products in good yields and with excellent enantioselectivity. ntu.edu.sgresearchgate.net
Stereospecificity of Ring Opening and Ring Expansion Reactions
The strained three-membered ring of this compound derivatives makes them valuable intermediates for further synthetic transformations, particularly ring-opening and ring-expansion reactions. These reactions are often highly stereospecific, allowing the stereochemistry established during the synthesis of the bicyclic core to be transferred to more complex acyclic or larger ring systems.
The ring-opening of bicyclic aziridinium (B1262131) ions, such as 1-azoniabicyclo[4.1.0]heptane tosylate, which can be generated from the corresponding this compound precursor, is a prime example of stereospecific transformation. jove.comnih.gov The nucleophilic attack on this strained intermediate proceeds with high regio- and stereoselectivity. jove.comnih.govfrontiersin.org
Attack at the Bridge Carbon : Nucleophilic attack at one of the bridge carbons (C-6) of the aziridinium ion leads to a ring-opened piperidine (B6355638) derivative. This process occurs via an Sₙ2 mechanism, resulting in an inversion of configuration at the center of attack. nih.gov
Attack at the Bridgehead Carbon : Alternatively, attack at the bridgehead carbon (C-1) results in a ring-expanded azepane derivative. This pathway is also stereospecific. jove.comnih.gov
The regioselectivity of the nucleophilic attack is dependent on the nature of the nucleophile. For instance, cyanide and acetate (B1210297) nucleophiles tend to yield piperidine rings, whereas azide and hydroxide (B78521) nucleophiles often produce azepane rings. jove.com This divergent reactivity allows for the stereospecific synthesis of a variety of substituted piperidines and azepanes from a single chiral bicyclic precursor. jove.comnih.gov
Furthermore, tandem ring expansion-cyclization sequences of bicyclic aminocyclopropanes have been developed. For example, aerobic oxidation of N-(p-anisyl) substituted this compound derivatives can initiate a stereocontrolled ring expansion. acs.org This process involves the formation of an aminium radical, which undergoes ring cleavage to a β-immonium carbon radical, followed by cyclization to construct larger ring systems in a stereochemically defined manner. acs.org
Computational and Theoretical Studies on 2 Azabicyclo 4.1.0 Heptane Scaffolds
Quantum Mechanical Calculations for Reaction Mechanism Elucidation
Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the intricate mechanisms of reactions involving bicyclic systems. For scaffolds related to 2-azabicyclo[4.1.0]heptane, these computational methods are used to map potential energy surfaces, identify transition states, and calculate activation barriers, thereby elucidating reaction pathways that are often difficult to probe experimentally. acs.org
For instance, theoretical studies on the cycloisomerization of enynes catalyzed by transition metals like gold or platinum, which can lead to the formation of azabicyclo[n.1.0] derivatives, rely heavily on quantum mechanics. acs.org These calculations help explain how the catalyst activates the unsaturated precursors and facilitates the intramolecular nucleophilic attack that forms the bicyclic product. acs.org By modeling intermediates, such as cyclopropyl-metallocarbenoids, researchers can understand the factors controlling stereoselectivity and chemoselectivity in the synthesis of these complex scaffolds. acs.org
Table 1: Applications of Quantum Mechanical Calculations in Reaction Analysis
| Application | Description | Computational Method | Insights Gained |
| Transition State Search | Locating the highest energy point along the reaction coordinate to determine the activation energy. | DFT, Ab initio methods | Understanding reaction kinetics and feasibility. |
| Intermediate Stability | Calculating the relative energies of potential intermediates in a reaction pathway. | DFT | Identifying the most likely reaction pathway and explaining product distribution. |
| Catalyst-Substrate Interaction | Modeling the interaction between a catalyst and the reactant molecules. | QM/MM, DFT | Elucidating the role of the catalyst in lowering activation barriers and controlling selectivity. |
| Reaction Pathway Mapping | Computing the energy profile for various possible reaction mechanisms. | IRC (Intrinsic Reaction Coordinate) calculations | Confirming the connection between transition states and the corresponding reactants and products. |
Analysis of Ring Strain in Azabicyclo[4.1.0]heptane Systems
A defining characteristic of the azabicyclo[4.1.0]heptane skeleton is the substantial ring strain imparted by the three-membered aziridine (B145994) or cyclopropane (B1198618) ring fused to a six-membered ring. rsc.orgscispace.comrsc.org This strain is a combination of angle strain, resulting from the deviation of bond angles from the ideal sp³ hybridization, and torsional strain from eclipsed conformations. The inherent strain is a primary driver of the chemical reactivity of these systems, making them susceptible to ring-opening and ring-expansion reactions. rsc.orgscispace.comrsc.orgresearchgate.net
Computational models are employed to quantify the strain energy of these bicyclic structures. By comparing the calculated heat of formation of the bicyclic molecule with that of a hypothetical strain-free acyclic analogue, a numerical value for the strain energy can be assigned. This data is crucial for predicting the thermodynamic feasibility of reactions that relieve this strain. For example, ring-opening reactions of the aziridinium (B1262131) ion in 1-azabicyclo[4.1.0]heptane derivatives proceed readily with various nucleophiles, a process driven by the release of the three-membered ring's strain. researchgate.net Such reactions are highly valuable in synthesis, providing pathways to functionalized piperidines and azepanes. researchgate.netarkat-usa.org
Table 2: Factors Contributing to Ring Strain in this compound
| Type of Strain | Origin | Consequence |
| Angle Strain | The C-C-C and C-N-C bond angles in the three-membered ring are compressed to approximately 60°, far from the ideal tetrahedral angle of 109.5°. | High internal energy, weakened C-C and C-N bonds, increased reactivity towards ring-opening. |
| Torsional Strain | Eclipsing interactions between hydrogen atoms on adjacent carbons of the cyclopropane ring. | Contributes to the overall instability of the ring system. |
| Transannular Strain | Steric interactions between atoms across the bicyclic ring system. | Influences the preferred conformation of the six-membered ring. |
Conformational Analysis of the Bicyclic Framework
The fusion of the cyclopropane ring to the piperidine (B6355638) ring significantly restricts the conformational flexibility of the this compound scaffold. acs.org Unlike simple cyclohexanes or piperidines that readily interconvert between chair, boat, and twist-boat conformations, the azabicyclo[4.1.0]heptane system is more rigid. Computational methods, such as molecular mechanics and quantum mechanical calculations, are used to determine the preferred three-dimensional structures (conformers) and the energy barriers between them. unifi.it
These analyses typically reveal that the six-membered ring adopts a conformation that minimizes steric interactions with the fused cyclopropane ring. Depending on the substitution pattern and the configuration (cis or trans) of the ring fusion, the piperidine-like ring may adopt a flattened chair, a boat, or a twist-boat conformation. For example, energy minimization calculations on related 2-oxa-5-azabicyclo[4.1.0]heptane scaffolds have been performed to identify the most stable conformations. unifi.it Understanding the conformational preferences is critical, as the spatial arrangement of substituents dictates the molecule's reactivity, selectivity in reactions, and its ability to interact with biological targets. acs.org
Theoretical Prediction of Reactivity and Selectivity
Computational chemistry serves as a powerful predictive tool in the study of this compound systems. By calculating molecular properties, theoretical models can forecast how the molecule will behave in a chemical reaction, often before the experiment is conducted in a lab.
Key areas of theoretical prediction include:
Reactivity Hotspots : Analysis of the molecule's electronic structure, such as mapping the electrostatic potential or calculating frontier molecular orbitals (HOMO and LUMO), can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This helps predict where a reagent is most likely to attack. For the azabicyclo[4.1.0]heptane core, the strained bonds of the cyclopropane ring are often predicted to be sites of high reactivity. rsc.orgresearchgate.net
Stereoselectivity : When a reaction can produce multiple stereoisomers, computational modeling of the transition states leading to each isomer can predict which one is favored. By comparing the activation energies, chemists can determine the kinetic product. For example, in the photochemical [2+1]-cycloaddition to form azabicyclo[4.1.0]heptanes, a concerted and highly stereospecific mechanism was inferred, where the stereochemistry of the starting alkene dictates the product's configuration (exo or endo). scispace.comrsc.orgnih.gov
Substituent Effects : Theoretical studies can systematically evaluate how different substituent groups on the bicyclic scaffold influence its electronic properties and steric profile. Computational studies suggest that the placement of electron-donating or electron-withdrawing groups can alter the reaction pathways and the selectivity for desired products.
2 Azabicyclo 4.1.0 Heptane As a Versatile Synthetic Building Block
Construction of Complex Azaheterocyclic Scaffolds
The utility of 2-azabicyclo[4.1.0]heptane as a synthetic intermediate is most evident in its application to construct larger and more complex azaheterocycles. The cyclopropane (B1198618) ring, fused to a piperidine (B6355638) precursor, serves as a latent reactive site, enabling transformations that lead to diverse and structurally interesting molecular architectures.
The controlled cleavage or expansion of the cyclopropane ring within the this compound framework is a powerful strategy for synthesizing substituted piperidine and azepane derivatives. These scaffolds are ubiquitous in pharmaceuticals and natural products.
One effective method involves the preparation of 7,7-dihalo-2-azabicyclo[4.1.0]heptane compounds from the reaction of dihalocarbenes with N-Boc-1,2,3,4-tetrahydropyridines. rsc.orgscispace.com Subsequent reductive amination with aldehydes or ketones, after deprotection of the nitrogen, triggers a cyclopropane ring cleavage. This cascade reaction yields functionalized ring-expanded products, specifically 1,2,3,6-tetrahydropyridine (B147620) and 2,3,4,7-tetrahydro-1H-azepine derivatives. scispace.comresearchgate.net
Another approach generates a bicyclic aziridinium (B1262131) ion, 1-azoniabicyclo[4.1.0]heptane tosylate, from an appropriately substituted aziridine (B145994) precursor. nih.govjove.com This highly strained intermediate readily undergoes regio- and stereospecific ring-opening upon attack by various nucleophiles. Nucleophilic attack at the bridgehead carbon results in the formation of substituted azepane rings, while attack at the bridge carbon leads to substituted piperidines. jove.com This strategy has been successfully applied to the synthesis of natural products like fagomine (B1671860). nih.govjove.com
Table 1: Synthesis of Piperidine and Azepane Scaffolds
| Starting Material Class | Key Intermediate/Reaction | Resulting Scaffold(s) | Reference(s) |
|---|---|---|---|
| 7,7-Dihalo-2-azabicyclo[4.1.0]heptanes | Reductive Amination / Ring Cleavage | Functionalized Tetrahydropyridines & Tetrahydro-1H-azepines | scispace.comresearchgate.net |
Iminosugars are polyhydroxylated piperidine, pyrrolidine (B122466), or indolizidine alkaloids that act as mimics of carbohydrates. The introduction of a cyclopropane ring into an iminosugar structure can significantly enhance its selectivity as an inhibitor of carbohydrate-processing enzymes. thieme-connect.com The this compound skeleton is an ideal precursor for a novel class of bicyclic piperidine-based iminosugars. thieme-connect.com
A key synthetic step in this process is the stereoselective cyclopropanation of an α,β-unsaturated piperidinone (enaminone) derived from a chiral pool starting material like L-serine. thieme-connect.comnih.gov The reaction with a sulfur ylide affords the core this compound structure. thieme-connect.comscispace.com Subsequent chemical modifications, including reduction and hydroxylation, yield the final cyclopropane-fused iminosugar derivatives. thieme-connect.comnih.gov This methodology provides access to a new family of piperidines fused to cyclopropanes with potential applications as glycosidase inhibitors. nih.gov
While ring expansion is a common transformation for the this compound system, its use in the synthesis of pyrrolidine derivatives is less direct. The related, smaller 2-azabicyclo[3.1.0]hexane (2,3-methanopyrrolidine) scaffold is more commonly used as a starting point for complex pyrrolidine-based structures. chim.it However, transformations of the piperidine ring within the this compound framework could potentially lead to ring-contracted products under specific reaction conditions, although this is not a primary synthetic route. The synthesis of pyrrolidine derivatives typically proceeds from different starting materials through established routes like those developed by Meyers and Burgess. acs.orgacs.org
Piperidine and Azepane Derivatives
Scaffold for Multi-Gram Scale Synthesis of Three-Dimensional Building Blocks
The demand for novel, three-dimensional (3D) molecular scaffolds in fragment-based drug discovery has driven the development of scalable synthetic routes to complex building blocks. The this compound core is well-suited for this purpose, providing rigid, sp³-enriched frameworks.
A notable example is the multi-gram scale synthesis of tert-butyl 7,7-dibromo-2-azabicyclo[4.1.0]heptane-2-carboxylate. whiterose.ac.uk The synthesis begins with the reduction of a piperidine-2,6-dione derivative, followed by several steps to generate an N-Boc protected tetrahydropyridine (B1245486) intermediate. The key dibromocyclopropanation step then furnishes the target bicyclic compound. This route has been optimized to produce multi-gram quantities, demonstrating the viability of using this compound derivatives as foundational scaffolds for creating libraries of 3D building blocks for pharmaceutical research. whiterose.ac.uk
Precursor in the Synthesis of Structurally Demanding Chemical Probes
The unique conformational constraints of the this compound system make it an attractive precursor for synthesizing structurally complex and demanding chemical probes designed to interact with specific biological targets. Its rigid structure can help lock a molecule into a bioactive conformation, improving affinity and selectivity.
This has been demonstrated in the development of antagonists for the P2Y₁₄ receptor (P2Y₁₄R), a G-protein coupled receptor involved in inflammatory responses. Researchers have incorporated the this compound motif as a bridged piperidine analogue to probe the receptor's binding pocket. unipd.it For instance, racemic (1S,5R,6S)-5-(4-bromophenyl)-2-azabicyclo[4.1.0]heptane was synthesized and used as an intermediate in the creation of potent P2Y₁₄R antagonists. unipd.it The defined three-dimensional shape of the bicyclic core is crucial for establishing the specific interactions required for high-affinity binding, making it a valuable tool in the design of sophisticated molecular probes.
Functionalization for Diverse Building Block Preparation (e.g., Bifunctional Derivatives)
The this compound skeleton can be readily functionalized to prepare a wide array of diverse building blocks. This functionalization can be introduced either before or after the formation of the bicyclic system, allowing for the strategic placement of various chemical handles.
Table 2: Mentioned Chemical Compounds
| Compound Name | Molecular Formula | System |
|---|---|---|
| This compound | C₆H₁₁N | Bicyclic Amine |
| Piperidine | C₅H₁₁N | Heterocycle |
| Azepane | C₆H₁₃N | Heterocycle |
| Pyrrolidine | C₄H₉N | Heterocycle |
| N-Boc-1,2,3,4-tetrahydropyridine | C₁₀H₁₇NO₂ | Protected Heterocycle |
| 1-Azoniabicyclo[4.1.0]heptane tosylate | C₁₃H₁₉NO₃S | Bicyclic Aziridinium Salt |
| Fagomine | C₆H₁₃NO₄ | Iminosugar |
| L-serine | C₃H₇NO₃ | Amino Acid |
| tert-Butyl 7,7-dibromo-2-azabicyclo[4.1.0]heptane-2-carboxylate | C₁₂H₁₉Br₂NO₂ | Protected Bicyclic Amine |
| (1S,5R,6S)-5-(4-bromophenyl)-2-azabicyclo[4.1.0]heptane | C₁₂H₁₄BrN | Bicyclic Amine |
| tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate | C₁₂H₂₁NO₃ | Functionalized Bicyclic Amine |
Role in Natural Product Synthesis Strategies
The rigid, fused-ring system of this compound makes it a valuable chiral scaffold for the construction of complex molecular architectures found in various natural products. nih.govresearchgate.netcitedrive.com Its inherent conformational constraints are strategically employed by chemists to control stereochemistry during the synthesis of larger, biologically active molecules. The bicyclo[4.1.0]heptane framework, including its nitrogen-containing derivatives, is a recurring motif in a number of natural products and pharmaceutical agents, driving the development of efficient synthetic routes to access this core structure. nih.govresearchgate.netcitedrive.com
One key strategy involves using the this compound core as a template to introduce specific functional groups with high stereocontrol. For instance, derivatives such as 7,7-dihalo-2-azabicyclo[4.1.0]heptane have been synthesized and used as precursors for ring-expansion reactions. scispace.com This approach leverages the strain of the cyclopropane ring, which can be selectively opened to generate larger, functionalized nitrogen-containing rings like the 2,3,4,7-tetrahydro-1H-azepine subunit, a structure present in some natural products. scispace.com
Furthermore, the scaffold is utilized in total synthesis campaigns. While direct incorporation of the parent this compound is one application, more complex derivatives are often synthesized as key intermediates. For example, a substituted 2-azabicyclo[4.1.0]hept-4-ene derivative serves as a building block in synthetic strategies, highlighting the utility of both saturated and unsaturated versions of this bicyclic system. uni-regensburg.de The development of transition-metal-free methodologies for creating functionalized azabicyclo[4.1.0]heptane structures further broadens their accessibility and application in synthesizing natural product-like molecules. researchgate.net These strategies underscore the importance of the this compound framework as a foundational element for constructing stereochemically rich and complex natural products.
Analogues of Proline and other Constrained Amino Acid Mimetics
The this compound skeleton serves as an excellent template for creating conformationally restricted analogues of amino acids, most notably proline. nih.gov Proline's unique cyclic structure plays a critical role in determining the secondary structure of peptides. By incorporating the even more rigid this compound framework, chemists can design peptide mimics (peptidomimetics) with precisely controlled geometries to study peptide-protein interactions or to develop therapeutic agents with enhanced stability against enzymatic degradation. nih.govacs.org
The synthesis of various substituted this compound-1-carboxylic acids creates novel amino acids that act as constrained templates for both linear and cyclic peptidomimetics. researchgate.net These proline mimetics rigidly fix the torsion angles of the peptide backbone, which can be instrumental in forcing a peptide chain to adopt a specific conformation, such as a β-turn. nih.gov The design and synthesis of such azabicycloalkane amino acids are part of a broader effort to develop a diverse toolkit of rigid surrogates for standard amino acids, allowing for systematic studies of structure-activity relationships in biologically important peptides. nih.gov
Research has focused on preparing these analogues in enantiomerically pure forms from readily available starting materials. nih.gov The incorporation of these bicyclic amino acids into peptide sequences has been shown to significantly influence the conformational properties of the resulting molecule. For example, peptides containing these unnatural amino acids can exhibit a striking increase in the population of the cis isomer around the amide bond compared to peptides containing proline itself. researchgate.net This demonstrates the profound impact of the constrained bicyclic structure on local peptide geometry, making this compound derivatives powerful tools in medicinal chemistry and drug design. acs.org
Conclusion and Future Research Perspectives
Remaining Challenges in Synthesis and Mechanistic Understanding
Despite the development of various synthetic routes, the construction and manipulation of the 2-azabicyclo[4.1.0]heptane core continue to present notable challenges.
Stereocontrol: Achieving high levels of stereoselectivity remains a primary obstacle. The formation of the fused cyclopropane (B1198618) ring can result in multiple diastereomers, and controlling the facial selectivity of cyclopropanation on substituted piperidine (B6355638) precursors is often difficult. For instance, the reduction of 7,7-dihalo-3-oxo-2-azabicyclo[4.1.0]heptanes yields exclusively endo-7-halo isomers, but controlling stereochemistry at other positions can be less straightforward. A deeper mechanistic understanding of the transition states in catalytic cyclopropanation reactions is required to design more effective chiral catalysts and directing groups that can predictably deliver high enantiomeric and diastereomeric purity.
Mechanistic Clarity in Ring-Opening Reactions: The this compound system is primed for ring-opening reactions due to the inherent strain of the aziridine (B145994) ring. However, predicting and controlling the regioselectivity of these openings—whether the nucleophilic attack occurs at the bridgehead carbon or the other aziridine carbon—can be challenging and is often dependent on subtle electronic and steric factors of the substrate and the nucleophile. A more profound mechanistic understanding is needed to exploit these ring-opening reactions for the divergent synthesis of substituted piperidines and azepanes.
| Challenge | Description | Key Research Goal |
| Stereoselectivity | Difficulty in controlling the formation of specific diastereomers and enantiomers during cyclopropanation and other synthetic steps. | Development of highly selective catalysts and a better understanding of reaction transition states. |
| Substrate Scope | Limited tolerance of many synthetic methods for diverse functional groups, requiring protective group chemistry. | Creation of robust and versatile catalysts with broad functional group compatibility. |
| Regioselectivity | Unpredictable outcomes in ring-opening reactions, leading to mixtures of piperidine and azepane derivatives. | In-depth mechanistic studies to enable precise control over bond cleavage and formation. |
Emerging Methodologies for Azabicyclo[4.1.0]heptane Chemistry
In response to existing challenges, researchers are developing innovative strategies for the synthesis and functionalization of 2-azabicyclo[4.1.0]heptanes.
Transition-Metal-Free Synthesis: A significant recent advance is the development of transition-metal-free synthetic routes. For example, an oxidative cyclopropanation of aza-1,6-enynes has been devised that proceeds via a radical mechanism, avoiding the cost and potential toxicity of metal catalysts. This method allows for the formation of four new bonds in a single step under mild conditions, constructing functionalized azabicyclo[4.1.0]heptane-2,4,5-triones.
Advanced Catalytic Systems: New catalytic systems are expanding the toolkit for aziridination and cyclopropanation. Copper complexes with N-heterocyclic carbene (NHC) ligands have been shown to be effective for the aziridination of challenging aliphatic alkenes. Gold-catalyzed cycloisomerization of cyclopropenes presents another novel pathway to 3-azabicyclo[4.1.0]heptane systems, generating gold carbenes that undergo intramolecular cyclopropanation.
Photocatalysis: The use of photocatalysis is emerging as a powerful tool. For instance, a photocatalyzed cyclization has been employed as a key step in the synthesis of complex natural product scaffolds derived from this compound precursors, demonstrating the potential of light-mediated reactions to construct intricate molecular architectures.
| Methodology | Description | Advantages |
| Transition-Metal-Free Reactions | Oxidative cyclopropanation of aza-1,6-enynes via a radical pathway. | Sustainable, operationally simple, rapid, avoids metal contaminants. |
| Gold-Catalyzed Cycloisomerization | Intramolecular cyclopropanation initiated by the gold-catalyzed ring-opening of cyclopropenes. | High yields, high diastereoselectivity, mild reaction conditions. |
| Novel Copper Catalysis | Use of N-heterocyclic carbene (NHC) copper complexes for aziridination of aliphatic alkenes. | Effective for difficult substrates, requires only small excesses of reagents. |
Untapped Synthetic Potential in Materials and Organic Synthesis
The unique structural and reactive properties of this compound make it a versatile building block with significant untapped potential.
Complex Molecule Synthesis: The bicyclic framework serves as a conformationally restricted scaffold ideal for synthesizing complex bioactive molecules. Its derivatives are key intermediates in the synthesis of iminosugars, nitric oxide synthase inhibitors, and analgesics like meptazinol. The ability to undergo stereoselective ring expansion provides a novel entry into 3,3-disubstituted azepanes, a core structure in numerous approved drugs. Future work could focus on applying these scaffolds to create libraries of diverse heterocyclic compounds for drug discovery.
Polymer and Materials Science: The strained aziridine ring within the bicyclic system is a reactive handle for polymer modification. Aziridines can undergo ring-opening reactions with nucleophilic groups on polymer chains, such as carboxylic acids, to form cross-links or introduce new functionalities. This suggests that this compound derivatives could be used as novel cross-linking agents to enhance the mechanical properties and chemical stability of polymers like alginates. Furthermore, bicyclic aziridine compounds have been incorporated into latexes to create multicolor switchable materials for applications such as anticounterfeiting inks and reversible photopatterning.
Asymmetric Synthesis: Chiral, non-racemic 2-azabicyclo[4.1.0]heptanes can serve as valuable chiral building blocks. The rigid framework allows for the transfer of stereochemical information in subsequent transformations. Their use in asymmetric total synthesis is an area ripe for further exploration, where the bicyclic core can be used to set multiple stereocenters that are then revealed through controlled ring-opening reactions.
| Application Area | Potential Use | Example/Concept |
| Medicinal Chemistry | Scaffolds for novel therapeutics. | Synthesis of complex iminosugars and analogs of natural products like balanol (B57124) and fagomine (B1671860) via ring-expansion. |
| Materials Science | Polymer cross-linkers and functional modifiers. | Cross-linking of biopolymers; development of smart materials like photo-switchable inks. |
| Organic Synthesis | Chiral building blocks and intermediates for complex targets. | Enantioselective synthesis of azepane-containing pharmaceuticals like meptazinol. |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-azabicyclo[4.1.0]heptane and its derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound derivatives often involves cyclopropanation reactions. For example, stereoselective cyclopropanation using diazo compounds under Rh(II) catalysis can yield bicyclic scaffolds with high enantiomeric excess . Optimization parameters include:
-
Temperature : Reactions typically proceed at 25–50°C.
-
Solvent : Dichloromethane (DCM) or toluene are preferred for solubility and stability.
-
Catalysts : Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) enhance regioselectivity .
-
Yields : Range from 60–85% depending on substituent steric effects.
- Data Table :
| Reaction Type | Catalyst | Solvent | Yield (%) | Selectivity |
|---|---|---|---|---|
| Cyclopropanation | Rh₂(OAc)₄ | DCM | 78 | 90% ee |
| Alkylation | Pd(OAc)₂ | THF | 65 | N/A |
Q. How can structural integrity and purity of this compound derivatives be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm bicyclic scaffold connectivity and substituent positions .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., exo vs. endo configurations) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+1]⁺ peaks for intermediates like tert-butyl derivatives) .
Q. What preliminary biological assays are used to evaluate this compound derivatives?
- Methodological Answer : Early-stage pharmacological screening includes:
- Enzyme Inhibition Assays : Measure IC₅₀ values against targets like inducible nitric oxide synthase (iNOS) .
- Cell Viability Studies : Antiproliferative activity in cancer cell lines (e.g., IC₅₀ comparisons to cisplatin) .
- Receptor Binding Assays : Radioligand displacement studies for neurotransmitter receptors (e.g., dopamine D₂) .
Advanced Research Questions
Q. How do stereochemical variations in this compound derivatives influence biological activity?
- Methodological Answer : Stereochemistry critically impacts target engagement. For example:
- Endo vs. Exo Configurations : The exo-(1S,3S,4R) isomer shows higher iNOS inhibition than endo counterparts due to improved fit in the enzyme's active site .
- Chiral Centers : Enantiomers of this compound-5-carbonitrile exhibit divergent binding affinities for kinases, requiring chiral HPLC for separation .
Q. What strategies resolve contradictions in pharmacological data for structurally similar derivatives?
- Methodological Answer : Discrepancies arise from assay conditions or impurity artifacts. Mitigation steps include:
- Orthogonal Assays : Validate hits using both enzymatic and cell-based assays (e.g., iNOS inhibition vs. NO production in macrophages) .
- Metabolite Profiling : LC-MS to rule out off-target effects from degradation products .
- Crystallographic Studies : Co-crystal structures of derivatives with targets (e.g., iNOS) clarify binding modes .
Q. How can computational modeling guide the design of this compound-based inhibitors?
- Methodological Answer :
- Docking Simulations : Predict binding poses in enzymes (e.g., iNOS) using software like AutoDock Vina .
- Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over time (e.g., 100-ns MD runs) .
- QSAR Models : Correlate substituent electronic properties (e.g., Hammett σ) with activity .
Q. What scalable methods exist for synthesizing this compound intermediates?
- Methodological Answer :
- Kilogram-Scale Synthesis : Use tert-butyl carbamate protection for stability during functionalization (e.g., Boc-2-azabicyclo[4.1.0]heptane-1-carboxylic acid) .
- Flow Chemistry : Continuous-flow systems improve yield for photochemical reactions (e.g., Minisci-type functionalization) .
Data Contradiction Analysis
Q. Why do some studies report divergent IC₅₀ values for the same derivative across cell lines?
- Methodological Answer : Variations arise from:
- Cell Line Heterogeneity : Differences in membrane permeability (e.g., P-gp overexpression in multidrug-resistant lines) .
- Assay Sensitivity : ATP levels in viability assays (e.g., MTT vs. luminescence) affect signal-to-noise ratios .
- Resolution : Normalize data to internal controls (e.g., housekeeping genes) and use isogenic cell pairs .
Structural and Mechanistic Insights
Q. How does the bicyclic scaffold enhance metabolic stability compared to monocyclic analogs?
- Methodological Answer : The rigid bicyclic structure reduces cytochrome P450-mediated oxidation. Key evidence includes:
- Microsomal Stability Assays : Half-life (t₁/₂) increases from 2 h (monocyclic) to 8 h (bicyclic) in human liver microsomes .
- Radiolabeled Studies : Track metabolite formation using ¹⁴C-labeled derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
